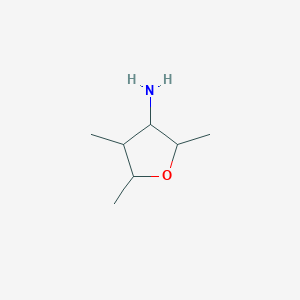2,4,5-Trimethyloxolan-3-amine
CAS No.:
Cat. No.: VC17737423
Molecular Formula: C7H15NO
Molecular Weight: 129.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H15NO |
|---|---|
| Molecular Weight | 129.20 g/mol |
| IUPAC Name | 2,4,5-trimethyloxolan-3-amine |
| Standard InChI | InChI=1S/C7H15NO/c1-4-5(2)9-6(3)7(4)8/h4-7H,8H2,1-3H3 |
| Standard InChI Key | KTYSMWXLTWWJAY-UHFFFAOYSA-N |
| Canonical SMILES | CC1C(OC(C1N)C)C |
Introduction
Synthesis and Manufacturing
The synthesis of 2,4,5-trimethyloxolan-3-amine typically involves the reaction of 2,4,5-trimethyl-oxolane with ammonia or primary amines under high-pressure conditions. Key steps include:
-
Substrate preparation: 2,4,5-Trimethyl-oxolane is synthesized via acid-catalyzed cyclization of appropriate diols or through ring-opening reactions of epoxides.
-
Amination: The oxolane derivative reacts with ammonia or methylamine in the presence of a transition metal catalyst (e.g., nickel or palladium) at temperatures ranging from 80°C to 120°C.
-
Purification: Distillation or chromatographic methods are employed to isolate the amine, with yields optimized by controlling reaction time and stoichiometry.
Table 1: Representative Synthetic Conditions
| Parameter | Details | Source |
|---|---|---|
| Temperature | 80–120°C | |
| Catalyst | Ni/Pd-based | |
| Reaction Time | 12–24 hours | |
| Yield | 45–60% (reported for analogues) |
Steric effects from the methyl groups necessitate prolonged reaction times compared to less hindered amines.
Chemical Reactivity and Mechanistic Insights
The compound’s reactivity is dominated by its nucleophilic amine group, though steric hindrance modulates its interactions. Key reactions include:
-
Alkylation: The amine reacts with alkyl halides, albeit slower than less hindered analogues, due to reduced accessibility of the nitrogen lone pair.
-
Acylation: Acetyl chloride and similar electrophiles form amides, though competing ring-opening reactions may occur under acidic conditions.
-
Oxidation: Tertiary amines are generally resistant to oxidation, but the oxolane ring may undergo peroxidation in the presence of strong oxidizing agents.
Mechanistically, nucleophilic attacks proceed via an SN2 pathway, with transition states destabilized by steric clashes between incoming electrophiles and methyl groups. Kinetic studies of analogous compounds reveal a 30–50% reduction in reaction rates compared to unsubstituted oxolan-amines.
Applications in Research and Industry
2,4,5-Trimethyloxolan-3-amine serves as a building block in several domains:
-
Catalysis: Its steric bulk makes it a candidate for designing hindered ligands in transition metal catalysis, though applications remain exploratory.
-
Polymer Science: Incorporation into polyurethanes or epoxides could enhance thermal stability, though empirical studies are pending.
-
Pharmaceutical Intermediates: Potential use in synthesizing bioactive molecules, leveraging the amine’s nucleophilicity for C–N bond formation.
Future Directions
Research priorities include:
-
Detailed kinetic studies to quantify steric effects on reaction pathways.
-
Expanded synthetic applications in asymmetric catalysis and materials engineering.
-
Toxicological profiling to establish safety guidelines for industrial use.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume